Home > Products > Building Blocks P16445 > 5-Phenylhydantoin
5-Phenylhydantoin - 89-24-7

5-Phenylhydantoin

Catalog Number: EVT-458310
CAS Number: 89-24-7
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Phenylhydantoin is a heterocyclic organic compound classified as a hydantoin derivative. [] Its role in scientific research stems from its structural similarity to diphenylhydantoin (phenytoin), a widely used anticonvulsant drug. This similarity makes 5-Phenylhydantoin a valuable tool for studying the metabolism and metabolic pathways of diphenylhydantoin and related compounds. [, , , ] It is also used in developing new anticonvulsant medications. []

Source and Classification

5-Phenylhydantoin can be synthesized through various chemical reactions involving hydantoin derivatives. It belongs to the class of hydantoins, which are characterized by their imidazolidine-2,4-dione structure. This compound has garnered attention due to its pharmacological properties and potential as a therapeutic agent in neurology.

Synthesis Analysis

The synthesis of 5-phenylhydantoin typically involves the condensation of phenyl isocyanate with urea or similar compounds under controlled conditions. A common method includes:

  1. Reactants: Phenyl isocyanate and urea.
  2. Reaction Conditions: The reaction is usually carried out in an organic solvent at elevated temperatures (e.g., 100-150 °C) for several hours.
  3. Catalysts: Occasionally, catalysts such as acid or base may be employed to facilitate the reaction.

The general reaction can be represented as follows:

Phenyl Isocyanate+Urea5 Phenylhydantoin\text{Phenyl Isocyanate}+\text{Urea}\rightarrow \text{5 Phenylhydantoin}

This method yields 5-phenylhydantoin with moderate to high purity, depending on the purification steps employed post-synthesis.

Molecular Structure Analysis

The molecular structure of 5-phenylhydantoin can be described as follows:

  • Molecular Formula: C9_{9}H10_{10}N2_{2}O2_{2}
  • Molecular Weight: Approximately 178.19 g/mol.
  • Structure: The compound features a hydantoin ring with a phenyl group at the 5-position, contributing to its lipophilicity and biological activity.

X-ray crystallography studies have shown that the arrangement of atoms within the hydantoin ring allows for specific interactions with biological targets, which may enhance its efficacy as an anticonvulsant agent.

Chemical Reactions Analysis

5-Phenylhydantoin participates in several chemical reactions that are relevant for its pharmacological activity:

  1. Hydrolysis: Under acidic or basic conditions, 5-phenylhydantoin can hydrolyze to form phenylurea and other derivatives.
  2. N-Alkylation: This reaction involves the introduction of alkyl groups into the nitrogen atoms of the hydantoin ring, potentially enhancing its biological activity.
  3. Formation of Derivatives: Various derivatives can be synthesized from 5-phenylhydantoin through reactions with different electrophiles, leading to compounds with modified pharmacological profiles.

These reactions are crucial for developing new derivatives that may exhibit improved anticonvulsant properties or reduced side effects compared to traditional medications like phenytoin.

Mechanism of Action

The mechanism of action of 5-phenylhydantoin primarily involves modulation of ion channels in neuronal cells:

  1. Sodium Channel Inhibition: Similar to phenytoin, 5-phenylhydantoin stabilizes inactive sodium channels, thereby reducing neuronal excitability and preventing seizure activity.
  2. GABAergic Activity: Some studies suggest that 5-phenylhydantoin may enhance GABA (gamma-aminobutyric acid) receptor activity, promoting inhibitory neurotransmission in the brain.

These mechanisms contribute to its effectiveness as an anticonvulsant and highlight its potential utility in treating seizure disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-phenylhydantoin include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges from approximately 130 °C to 135 °C.

These properties influence its formulation in pharmaceutical applications and its absorption profile in biological systems.

Applications

5-Phenylhydantoin has several scientific applications:

  1. Anticonvulsant Research: It is primarily studied for its potential use in treating epilepsy and other seizure disorders.
  2. Pharmacological Studies: Researchers investigate its interactions with various neurotransmitter systems to understand its broader effects on the central nervous system.
  3. Synthetic Chemistry: As a precursor or building block for synthesizing novel hydantoin derivatives, it plays a role in drug discovery and development.
Introduction to 5-Phenylhydantoin: Structural and Functional Overview

Nomenclature and Chemical Taxonomy of Hydantoin Derivatives

5-Phenylhydantoin, systematically named 5-phenylimidazolidine-2,4-dione, belongs to the hydantoin class of heterocyclic organic compounds. Its core structure consists of a five-membered imidazolidine ring featuring two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4 (cyclic urea moiety). The phenyl substituent at the C5 position defines its specific chemical identity [2] [8]. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol [1] [4].

Within chemical taxonomy, hydantoins are classified as glycolylureas. Derivatives are categorized based on substitution patterns:

  • N1-substituted hydantoins: Alter solubility and protein binding (e.g., fosphenytoin).
  • N3-substituted hydantoins: Impact biological activity and metabolism (e.g., mephenytoin).
  • C5-monosubstituted hydantoins: 5-Phenylhydantoin exemplifies this group.
  • C5-disubstituted hydantoins: Include clinically significant agents like phenytoin (5,5-diphenylhydantoin) [2] [7] [8].

Table 1: Nomenclature and Classification of Key Hydantoin Derivatives

Systematic NameCommon NameSubstitution PatternChemical Structure
5-phenylimidazolidine-2,4-dione5-PhenylhydantoinC5-monosubstitutedPhenyl at C5
5,5-diphenylimidazolidine-2,4-dionePhenytoinC5-disubstitutedTwo phenyl groups at C5
3-methyl-5-ethyl-5-phenylhydantoinMephenytoinN3-methyl, C5-disubstitutedMethyl at N3, ethyl/phenyl at C5

Historical Evolution of 5-Phenylhydantoin in Medicinal Chemistry

The significance of 5-phenylhydantoin is rooted in the broader history of hydantoin chemistry. Hydantoin itself was first isolated by Adolf von Baeyer in 1861 via hydrogenation of allantoin, leading to its name ("hydantoin" = hydrogenated allantoin) [2] [8]. Early 20th-century synthetic methods, notably the Bucherer-Bergs reaction (condensation of ketones with cyanide and ammonium carbonate), facilitated access to C5-substituted hydantoins like 5-phenylhydantoin [2] [8].

While 5,5-diphenylhydantoin (phenytoin) emerged as a major antiepileptic drug after 1938 [6] [9], 5-phenylhydantoin gained recognition primarily as a metabolite of anticonvulsants like mephenytoin [1] [9]. Research in the 1970s solidified its role in pharmacology. A pivotal 1975 study definitively established the absolute stereochemistry of its close analog, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), the major metabolite of phenytoin, as S-configured [3]. This highlighted the importance of stereochemistry in the bioactivity of phenylhydantoins. Investigations also confirmed 5-phenylhydantoin's intrinsic sodium channel blocking activity and anticonvulsant properties, linking it mechanistically to phenytoin [1] [5]. Its role as a synthetic precursor and metabolic intermediate continues to make it relevant in developing and understanding central nervous system-active hydantoin drugs [7] [9].

Comparative Analysis of 5-Phenylhydantoin and Structural Analogs (e.g., 5,5-Diphenylhydantoin)

The core structural distinction between 5-phenylhydantoin and phenytoin (5,5-diphenylhydantoin) lies in their C5 substitution: monosubstituted versus disubstituted. This difference profoundly impacts their physicochemical properties, biological activity, and metabolic pathways.

Table 2: Structural and Functional Comparison of 5-Phenylhydantoin and Phenytoin

Property5-Phenylhydantoin5,5-Diphenylhydantoin (Phenytoin)
Chemical StructureC5-monosubstituted (one phenyl)C5-disubstituted (two phenyl groups)
Molecular FormulaC₉H₈N₂O₂C₁₅H₁₂N₂O₂
Molecular Weight (g/mol)176.17252.27
Key Pharmacological RoleMetabolite (Mephenytoin); Sodium channel binderFirst-line anticonvulsant drug; Sodium channel blocker
Anticonvulsant PotencyModerate; Research compoundHigh; Clinically established
Metabolic SignificancePrecursor to hydroxylated metabolites (e.g., HPPH pathway) [3] [6]Directly metabolized to HPPH (major pathway) [3] [6]
Sodium Channel BindingDemonstrated binding affinity [1]High-affinity binding; Primary mechanism [5] [6]
Role in Drug DesignScaffold for derivatives (e.g., Schiff bases) [5] [7]Benchmark molecule; Basis for prodrugs (e.g., Fosphenytoin)

Structural Implications:

  • Lipophilicity and Solubility: The additional phenyl ring in phenytoin significantly increases lipophilicity compared to 5-phenylhydantoin. This contributes to phenytoin's very low aqueous solubility and high protein binding (~90%), impacting its pharmacokinetics and necessitating therapeutic drug monitoring [6]. 5-Phenylhydantoin, being less lipophilic, generally exhibits better solubility characteristics.
  • Stereochemical Complexity: Both compounds possess a chiral center at C5 when asymmetrically substituted. Phenytoin is achiral (C5 symmetrical disubstitution), whereas 5-phenylhydantoin is chiral. The metabolism of related chiral hydantoins like mephenytoin and ethotoin is highly enantioselective [9], underscoring the importance of stereochemistry in the pharmacology of monosubstituted derivatives.
  • Pharmacophore Requirements: The disubstitution at C5 in phenytoin optimizes its interaction with the voltage-gated sodium channel pore, stabilizing the inactivated state and preventing high-frequency neuronal firing during seizures [5] [6]. While 5-phenylhydantoin retains sodium channel binding capability [1], its monosubstituted structure generally confers lower potency and a different efficacy profile than the disubstituted phenytoin. However, this scaffold remains highly valuable for designing novel derivatives, such as anticonvulsant Schiff bases synthesized by incorporating aromatic aldehydes at the N3 position, which show synergistic effects with phenytoin itself [5].

In essence, 5-phenylhydantoin serves as both a fundamental building block and a biologically active core within the hydantoin family. Its comparison with phenytoin illustrates how subtle structural changes – monosubstitution versus disubstitution at C5 – dramatically alter pharmacological profiles, guiding the design and interpretation of studies on hydantoin-based therapeutics.

Properties

CAS Number

89-24-7

Product Name

5-Phenylhydantoin

IUPAC Name

5-phenylimidazolidine-2,4-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)

InChI Key

NXQJDVBMMRCKQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2

Synonyms

5-phenylhydantoin
5-phenylhydantoin sodium
5-phenylhydantoin, (+-)-isomer
5-phenylhydantoin, (R)-isomer
5-phenylhydantoin, (S)-isome

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.